molecular formula C7H3Cl3O3 B3248520 2,4,6-Trichloro-3-hydroxybenzoic acid CAS No. 18750-04-4

2,4,6-Trichloro-3-hydroxybenzoic acid

Cat. No. B3248520
CAS RN: 18750-04-4
M. Wt: 241.5 g/mol
InChI Key: NRPUVFPHFYZNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trichloro-3-hydroxybenzoic acid (TCHB) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of 210-212°C. TCHB is a derivative of benzoic acid and is also known as triclosan. It has been used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics.

Mechanism of Action

The mechanism of action of TCHB is not fully understood. It is believed that TCHB disrupts the bacterial cell membrane by binding to the lipid bilayer and causing leakage of intracellular contents. TCHB has also been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis in bacteria.
Biochemical and Physiological Effects:
TCHB has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. TCHB has also been shown to have antifungal activity against Candida albicans. In addition, TCHB has been shown to have anti-inflammatory properties and has been used in the treatment of various skin conditions.

Advantages and Limitations for Lab Experiments

TCHB has several advantages for use in lab experiments. It is easy to obtain and is relatively inexpensive. TCHB is also stable and has a long shelf life. However, there are some limitations to using TCHB in lab experiments. It is toxic to aquatic life and can have negative effects on the environment. In addition, TCHB has been shown to have low solubility in water, which can limit its effectiveness in certain experiments.

Future Directions

For research on TCHB include the development of new antimicrobial agents and the investigation of its environmental impact.

Scientific Research Applications

TCHB has been extensively used in scientific research due to its antimicrobial properties. It has been used as a preservative in various products and has been shown to be effective against a wide range of microorganisms. TCHB has also been used as a tool to study the mechanism of action of antimicrobial agents. It has been used to investigate the effect of antimicrobial agents on bacterial cell membranes and the inhibition of bacterial growth.

properties

IUPAC Name

2,4,6-trichloro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPUVFPHFYZNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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